

NH2-PEG8-OH CAS number and supplier information

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Compound of Interest		
Compound Name:	NH2-PEG8-OH	
Cat. No.:	B1665985	Get Quote

An In-depth Technical Guide to **NH2-PEG8-OH** for Researchers and Drug Development Professionals

This technical guide provides comprehensive information on the chemical compound **NH2-PEG8-OH**, including its CAS number, supplier details, and its applications in biomedical research and drug development. The guide is intended for researchers, scientists, and professionals in the field, offering a detailed overview of its properties, experimental protocols for its use, and a visualization of its role in a key therapeutic modality.

Core Compound Information

Chemical Name: 8-Amino-3,6,9,12,15,18,21,24-octaoxaoctan-1-ol

Common Synonyms: Amino-PEG8-alcohol, 1-Aminooctaethylene Glycol

NHS esters, while the hydroxyl group allows for further chemical modifications.

CAS Number: 352439-37-3[1][2]

NH2-PEG8-OH is a heterobifunctional molecule featuring a primary amine (-NH2) group and a hydroxyl (-OH) group at opposite ends of an eight-unit polyethylene glycol (PEG) spacer. This structure imparts hydrophilicity, making it a valuable tool in bioconjugation and drug delivery applications. The amine group can readily react with entities like carboxylic acids and activated

Technical Data



The following table summarizes the key quantitative data for **NH2-PEG8-OH**, compiled from various suppliers.

Property	Value
Molecular Formula	C16H35NO8
Molecular Weight	369.45 g/mol [2]
Purity	Typically ≥95%
Appearance	White to off-white solid or viscous oil
Solubility	Soluble in water, DMSO, DMF
Storage Conditions	Typically stored at -20°C, protected from light and moisture

Supplier Information

A variety of chemical suppliers offer **NH2-PEG8-OH** for research and development purposes. The following table lists some of the prominent suppliers.

Supplier	Website
Biopharma PEG	INVALID-LINK
BroadPharm	INVALID-LINK
ChemScene	INVALID-LINK
MedchemExpress	INVALID-LINK
SINOPEG	INVALID-LINK
AxisPharm	INVALID-LINK
Santa Cruz Biotechnology	INVALID-LINK
Amsbio	INVALID-LINK
Precise PEG	INVALID-LINK



Applications in Drug Development

NH2-PEG8-OH is extensively used as a flexible and hydrophilic linker in the construction of complex biomolecules, most notably in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The PEG8 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates, which can be crucial for improving the therapeutic efficacy of highly hydrophobic drug molecules.

Experimental Protocols

The following protocols provide detailed methodologies for the application of **NH2-PEG8-OH** in the synthesis of PROTACs, a key area of its use.

General Protocol for PROTAC Synthesis using NH2-PEG8-OH as a Linker

This protocol outlines a common synthetic strategy involving a sequential amide coupling approach where **NH2-PEG8-OH** can be incorporated.

Materials:

- Protein of Interest (POI) ligand with a free carboxylic acid for conjugation.
- E3 ligase ligand with a free carboxylic acid for conjugation.
- NH2-PEG8-OH.
- Amide coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
- Base: DIPEA (N,N-Diisopropylethylamine).
- Anhydrous solvents: DMF (Dimethylformamide).

Procedure:

Step 1: First Amide Coupling (e.g., POI Ligand to NH2-PEG8-OH)



- In a clean, dry round-bottom flask, dissolve the POI ligand (1.0 equivalent) and NH2-PEG8-OH (1.1 equivalents) in anhydrous DMF.
- Add the coupling reagent (e.g., HATU, 1.2 equivalents) and the base (DIPEA, 2.0 equivalents) to the reaction mixture.
- Stir the reaction at room temperature for 4-12 hours.
- Monitor the reaction progress by LC-MS.
- Upon completion, quench the reaction with a small amount of water.
- Purify the resulting POI ligand-linker conjugate using reverse-phase preparative HPLC.
- Confirm the identity and purity of the product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Step 2: Activation of the Hydroxyl Group of the POI Ligand-Linker Conjugate

The terminal hydroxyl group of the purified conjugate needs to be activated for the subsequent coupling with the E3 ligase ligand. This can be achieved through various methods, such as conversion to a tosylate or mesylate, or by reacting it with an agent to introduce a new functional group (e.g., a carboxylic acid).

Step 3: Second Amide Coupling (E3 Ligase Ligand to the Activated Linker Conjugate)

- Dissolve the activated POI ligand-linker conjugate (1.0 equivalent) and the E3 ligase ligand (1.2 equivalents) in anhydrous DMF.
- Add the coupling reagent (e.g., HATU, 1.3 equivalents) and the base (DIPEA, 2.5 equivalents).
- Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
- Purify the final PROTAC molecule by preparative HPLC.
- Characterize the final product by HRMS and NMR to confirm its identity and purity.



Protocol for Reacting the Amine Group of NH2-PEG8-OH with an NHS Ester

The primary amine of **NH2-PEG8-OH** can be efficiently reacted with an N-hydroxysuccinimide (NHS) ester-functionalized molecule.

Materials:

- NH2-PEG8-OH.
- Molecule functionalized with an NHS ester.
- Anhydrous aprotic solvent (e.g., DMF, DMSO).
- Non-nucleophilic base (e.g., DIPEA).

Procedure:

- Dissolve the NHS ester-functionalized molecule and a slight molar excess of NH2-PEG8-OH
 in the chosen anhydrous solvent.
- Add DIPEA to the reaction mixture to act as a base.
- Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.
- Monitor the reaction progress by LC-MS or TLC.
- Upon completion, purify the product using appropriate chromatographic techniques (e.g., silica gel chromatography or preparative HPLC).

Visualizations

The following diagrams illustrate the experimental workflow for PROTAC synthesis and the general mechanism of action for PROTAC-mediated protein degradation, where **NH2-PEG8-OH** serves as a key linker component.

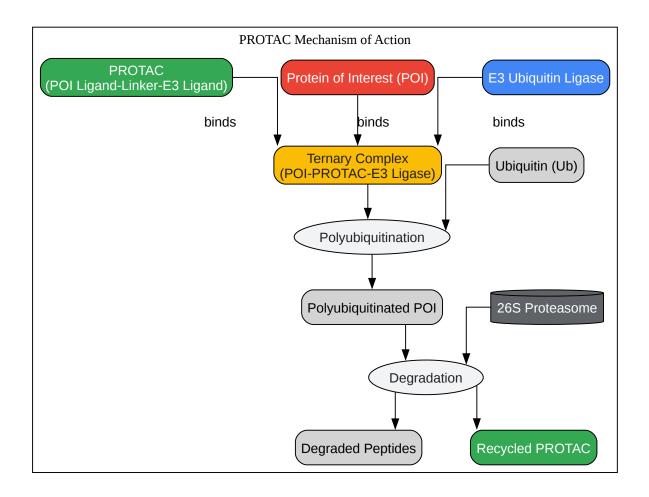




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Caption: Workflow for the synthesis of a PROTAC molecule using a PEG8 linker.





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References



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